2-苄基-3-羟基-2,3-二氢-1H-异吲哚-1-酮

描述

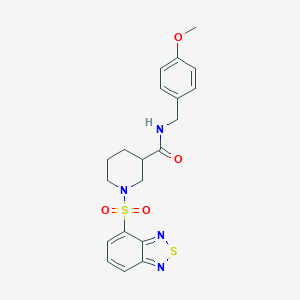

“2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the formula C15H13NO2 . It is a type of isoindolinone, a class of compounds that are widely found in nature and have been routinely employed as herbal medicines .

Synthesis Analysis

Several synthesis methods have been reported for this compound . For instance, one method involves the use of N,N,N,N,-tetramethylethylenediamine, Triethoxysilane, and zinc (II) acetate dihydrate in tetrahydrofuran at 70℃ . Another method uses sodium tetrahydroborate in methanol at 0 - 10℃ . A third method involves the use of potassium tert-butylate and hydrogen in isopropyl alcohol at 40℃ for 24 hours .

Molecular Structure Analysis

The molecular structure of “2-benzyl-3-hydroxy-2,3-dihydro-1H-isoindol-1-one” is characterized by a benzyl group attached to an isoindolinone ring . The isoindolinone ring is a heterocyclic compound containing nitrogen and oxygen atoms .

Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can react with N,N,N,N,-tetramethylethylenediamine, Triethoxysilane, and zinc (II) acetate dihydrate in tetrahydrofuran at 70℃ . It can also react with sodium tetrahydroborate in methanol at 0 - 10℃ , or with potassium tert-butylate and hydrogen in isopropyl alcohol at 40℃ for 24 hours .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 239.27 . Its physical and chemical properties include a boiling point that is not specified , and a density of 1.2±0.1 g/cm3 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .

科学研究应用

合成和化学性质

对与 2-苄基-3-羟基-2,3-二氢-1H-异吲哚-1-酮 具有相似结构基序的 1,2-恶嗪和 1,2-苯并恶嗪等化合物的研究突出了这些化合物在合成有机化学中的重要性。这些化合物通过环化过程合成,并作为亲电试剂用于各种化学反应,强调了它们在合成途径中的多功能性和重要性 (Sainsbury,1991 年)。对苯并恶硼醇的研究(苯硼酸的衍生物)进一步强调了此类化合物的广泛应用和生物活性,展示了它们在有机合成、生物学和材料科学中的相关性 (Adamczyk-Woźniak 等人,2009 年)。

生物活性及应用

与 2-苄基-3-羟基-2,3-二氢-1H-异吲哚-1-酮 相关的化合物表现出范围广泛的生物活性。例如,人们已经研究了色酮及其衍生物的抗氧化特性,这对于中和活性氧物质和防止细胞损伤(导致各种疾病)至关重要 (Yadav 等人,2014 年)。此外,天然化合物藤黄素展示了广泛的药理活性,表明结构相似的化合物在治疗各种疾病中具有潜在的治疗应用 (Othman 等人,2020 年)。

作用机制

Target of Action

Isoindolinone derivatives, to which this compound belongs, are known to exhibit various biological properties . For instance, they have been associated with hypotensive and inhibitory platelet aggregation activity, as well as anxiolytic effects .

Mode of Action

It is synthesized from 3-hydroxybenzo[e]isoindolinone via the addition of alkyllithium to the carbonyl group, followed by lactam ring opening and, finally, an intramolecular cyclization .

Biochemical Pathways

Isoindolinone derivatives are known to interact with various biochemical pathways due to their diverse chemical reactivity .

Result of Action

Isoindolinone derivatives are known to exhibit various biological properties, including cytotoxicity activity against certain cancer cell lines .

Action Environment

The synthesis of this compound involves a series of reactions that are influenced by factors such as temperature and ph .

属性

IUPAC Name |

2-benzyl-3-hydroxy-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-11-6-2-1-3-7-11/h1-9,14,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFXQIBENKOFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-({[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)benzoate](/img/structure/B361678.png)

![4-(4-methoxyphenyl)-9-(4-methylphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361679.png)

![3-(1-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}propyl)-1,2,3-benzotriazin-4(3H)-one](/img/structure/B361680.png)

![5,7-Dipropyl-2-thiophen-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol](/img/structure/B361682.png)

![6-chloro-3,4-dimethyl-9-(3,4,5-trimethoxyphenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B361683.png)

![2-[({4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetyl)amino]benzamide](/img/structure/B361686.png)

![N-[4-(11-chloro-6-oxo-6,7,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-3(4H)-yl)phenyl]acetamide](/img/structure/B361688.png)

![2-(4-fluorophenyl)-N-[3-(methylsulfanyl)-1-(1,5,6,7-tetrahydrospiro{imidazo[4,5-c]pyridine-4,4'-piperidine}-1'-ylcarbonyl)propyl]acetamide](/img/structure/B361689.png)

![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B361690.png)

![N-(3-acetylphenyl)-2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B361693.png)

![(E)-4-[3'-(furan-2-yl)-2-oxospiro[1H-indole-3,5'-4H-pyrazole]-1'-yl]-4-oxobut-2-enoic acid](/img/structure/B361695.png)